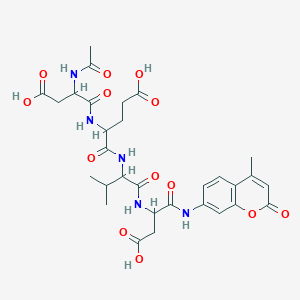
Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin, commonly referred to as Ac-DEVD-AMC, is a fluorogenic substrate used primarily in the detection of caspase-3 activity. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death, making Ac-DEVD-AMC an important tool in both research and clinical settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-DEVD-AMC involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amido-4-methylcoumarin. This process typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Ac-DEVD-AMC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: Ac-DEVD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-3. The cleavage of the peptide bond between Asp and AMC releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with optimal activity observed at a pH of around 7.4 and a temperature of 37°C. The presence of dithiothreitol (DTT) is often required to maintain the reducing environment necessary for caspase-3 activity .
Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and serves as a quantitative measure of caspase-3 activity .
科学研究应用
Chemistry: In chemistry, Ac-DEVD-AMC is used as a model substrate to study enzyme kinetics and the specificity of proteolytic enzymes. Its fluorogenic properties make it an ideal candidate for high-throughput screening assays .
Biology: In biological research, Ac-DEVD-AMC is extensively used to monitor apoptosis in various cell types. The detection of caspase-3 activity provides insights into the mechanisms of cell death and the effects of potential therapeutic agents .
Medicine: Clinically, Ac-DEVD-AMC is employed in diagnostic assays to detect apoptotic activity in tissues and cell samples. This is particularly useful in cancer research, where the regulation of apoptosis is a key factor in tumor progression and treatment response .
Industry: In the pharmaceutical industry, Ac-DEVD-AMC is used in drug discovery and development to screen for compounds that modulate caspase-3 activity. This helps identify potential drugs that can either promote or inhibit apoptosis, depending on the therapeutic goal .
作用机制
Ac-DEVD-AMC exerts its effects by serving as a substrate for caspase-3. Upon recognition and binding by caspase-3, the peptide bond between Asp and AMC is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific to caspase-3, making Ac-DEVD-AMC a reliable indicator of caspase-3 activity . The molecular targets involved in this process include the active site of caspase-3, which contains a cysteine residue that catalyzes the hydrolysis reaction .
相似化合物的比较
Similar Compounds:
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin
- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin
- N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide
Uniqueness: Compared to similar compounds, Ac-DEVD-AMC is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. This makes it particularly useful in applications requiring precise and sensitive detection of caspase-3 activity .
属性
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSTTDFHZHSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274347 |
Source


|
| Record name | CPP32/Apopain Substrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169332-61-0 |
Source


|
| Record name | CPP32/Apopain Substrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
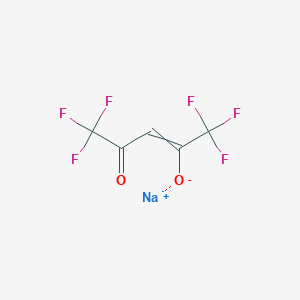
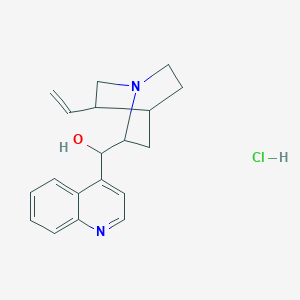

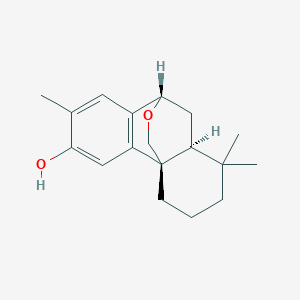
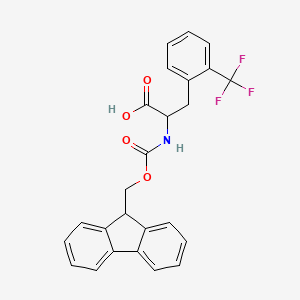
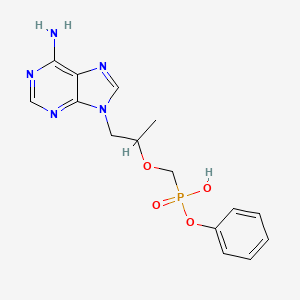
![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)
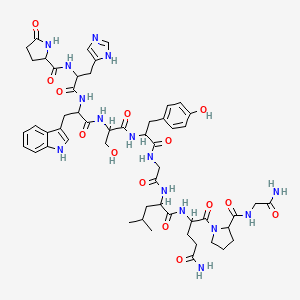
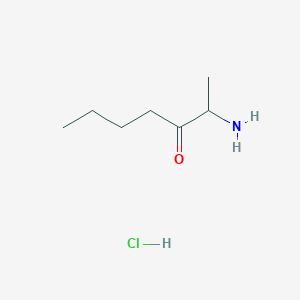
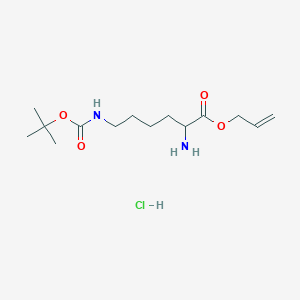
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
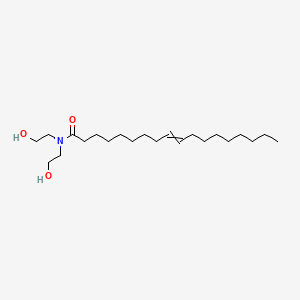
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
